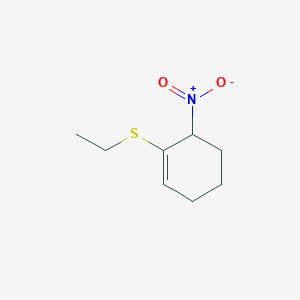
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with an ethylsulfanyl group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the core structure.
Introduction of the Nitro Group: Nitration of cyclohexene is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the nitrocyclohexene with an ethylthiol compound in the presence of a suitable base, such as sodium hydride, to facilitate the substitution.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium catalyst for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ethylsulfanyl group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting their effects.
Vergleich Mit ähnlichen Verbindungen
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene can be compared with similar compounds such as:
1-(Methylsulfanyl)-6-nitrocyclohex-1-ene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(Ethylsulfanyl)-4-nitrobenzene: Similar functional groups but with a benzene ring instead of a cyclohexene ring.
1-(Ethylsulfanyl)-6-chlorocyclohex-1-ene: Similar structure but with a chloro group instead of a nitro group.
Eigenschaften
CAS-Nummer |
90877-99-9 |
|---|---|
Molekularformel |
C8H13NO2S |
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
1-ethylsulfanyl-6-nitrocyclohexene |
InChI |
InChI=1S/C8H13NO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
YPEILZKMGSJCSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CCCCC1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
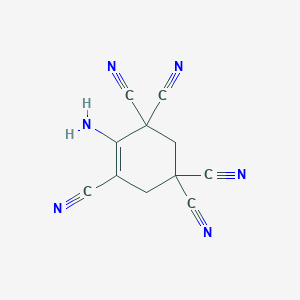
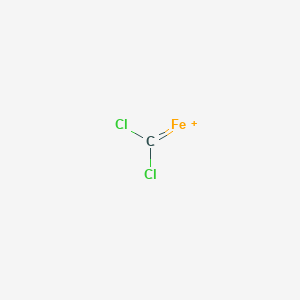
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
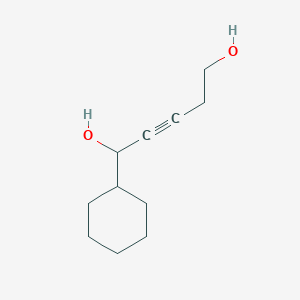
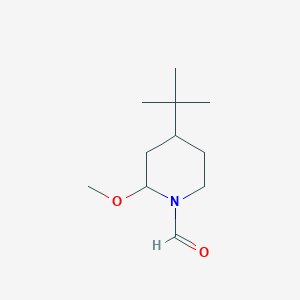


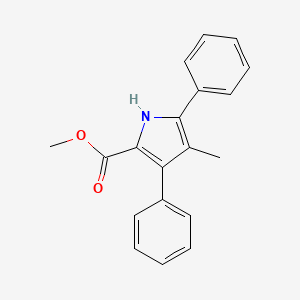
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
